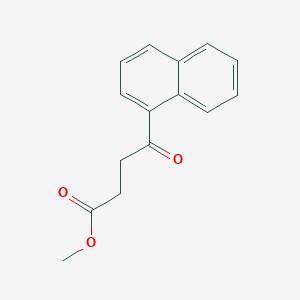

Methyl 4-naphthalen-1-yl-4-oxo-butanoate

Description

Contextualization within Naphthalene-Derived Compounds Research

The naphthalene (B1677914) moiety, consisting of two fused benzene (B151609) rings, is a well-established "privileged scaffold" in medicinal chemistry and materials science. researchgate.net Naphthalene and its derivatives are found in numerous natural products and synthetically developed compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netekb.egnih.gov The rigid, planar, and lipophilic nature of the naphthalene core allows it to effectively interact with biological targets. Consequently, research is continually focused on the synthesis of novel naphthalene derivatives to explore their therapeutic potential. ekb.eg Methyl 4-naphthalen-1-yl-4-oxo-butanoate serves as a foundational intermediate in this context, providing a direct route to new classes of functionalized naphthalene compounds.

Significance of Oxo-Butanoate and Keto-Ester Structures as Synthetic Intermediates

The oxo-butanoate portion of the molecule is a type of γ-keto-ester, a structural motif renowned for its synthetic versatility. Keto-esters are crucial intermediates in the synthesis of complex molecules, including alkaloids and other natural products. sigmaaldrich.comresearchgate.net This utility stems from the presence of multiple reactive sites:

The Ketone Carbonyl Group: This group is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, enabling the formation of new carbon-carbon bonds and the introduction of diverse substituents. It can also be reduced to a secondary alcohol, providing a chiral center for asymmetric synthesis.

The Ester Carbonyl Group: The ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to other functional groups like amides or alcohols.

The Methylene Groups: The protons on the carbons alpha to both the ketone and the ester are acidic and can be removed by a base to form enolates. These enolates are potent nucleophiles, allowing for alkylation, acylation, and condensation reactions (e.g., aldol (B89426) or Claisen condensations), further extending the carbon skeleton.

This combination of reactive sites within a single, relatively simple molecule makes keto-esters like this compound powerful tools for synthetic chemists. nih.gov

Historical and Current Research Trajectories for this compound

The research trajectory for this compound is primarily defined by its synthesis and subsequent use as a precursor.

Historical Synthesis: The foundational method for preparing this compound involves a two-step process rooted in classic organic reactions.

Friedel-Crafts Acylation: The synthesis begins with the reaction of naphthalene and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). quora.comquora.comstackexchange.com This electrophilic aromatic substitution reaction forms the precursor, 4-(naphthalen-1-yl)-4-oxobutanoic acid. chegg.comnih.gov

Esterification: The resulting carboxylic acid is then converted to the methyl ester. This is commonly achieved through Fischer esterification, which involves heating the acid in methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid. smolecule.com

Current Research Focus: While the synthesis of this compound itself is well-established, current research interest lies in its application as a versatile building block. Its structure is a platform for generating libraries of more complex naphthalene derivatives for screening in drug discovery and materials science. smolecule.com The research focus has shifted from the mere synthesis of the compound to exploiting its inherent reactivity. Modern synthetic strategies utilize this intermediate to construct novel heterocyclic systems or to attach complex side chains to the naphthalene core, aiming to develop new compounds with specific biological activities or material properties.

Structure

3D Structure

Properties

CAS No. |

13672-43-0 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 4-naphthalen-1-yl-4-oxobutanoate |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |

InChI Key |

YCDARDMYSRGGGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Classical Approaches for its Formation

Traditional methods for synthesizing keto esters like Methyl 4-naphthalen-1-yl-4-oxo-butanoate rely on well-established, foundational reactions in organic chemistry. These approaches, including esterification, acylation, and condensation reactions, have long been the bedrock of organic synthesis.

Esterification Reactions

The most direct classical route to this compound is the esterification of its corresponding carboxylic acid, 4-(1-naphthyl)-4-oxobutanoic acid. The Fischer esterification is a prime example of this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, the nucleophilic oxygen atom of methanol attacks this activated carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, this compound. The reaction is reversible, so it is typically driven to completion by using an excess of methanol or by removing the water as it forms. masterorganicchemistry.com

Table 1: Fischer Esterification for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Acylation Strategies Involving Naphthalene (B1677914) Precursors (e.g., Friedel-Crafts Acylation)

The precursor acid, 4-(1-naphthyl)-4-oxobutanoic acid, is commonly synthesized via the Friedel-Crafts acylation of naphthalene. quora.comquora.com This powerful C-C bond-forming reaction involves treating naphthalene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). stackexchange.com

In this electrophilic aromatic substitution reaction, the succinic anhydride and aluminum chloride interact to form a highly electrophilic acylium ion intermediate. The electron-rich naphthalene ring then attacks this electrophile. stackexchange.com The reaction with naphthalene typically results in preferential substitution at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. myttex.net A subsequent workup quenches the reaction and yields 4-naphthalen-1-yl-4-oxo-butanoic acid. quora.comquora.com This acid can then be esterified as described in the previous section to afford the target methyl ester.

Reaction Scheme: Friedel-Crafts Acylation of Naphthalene

Step 1: Naphthalene + Succinic Anhydride + AlCl₃ → 4-naphthalen-1-yl-4-oxo-butanoic acid

Step 2: 4-naphthalen-1-yl-4-oxo-butanoic acid + Methanol + H⁺ → this compound

Condensation Reactions (e.g., Dieckmann, Claisen for analogous β-keto esters)

While not used for the direct synthesis of the target γ-keto ester, Claisen and Dieckmann condensations are fundamental classical strategies for the synthesis of analogous β-keto esters. libretexts.orgwikipedia.org These reactions are crucial for understanding the broader context of keto ester formation.

The Claisen condensation is an intermolecular reaction between two ester molecules in the presence of a strong base (like sodium ethoxide) to form a β-keto ester. wikipedia.orglibretexts.org The mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgwikipedia.org Subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.org Crossed Claisen reactions, between two different esters, can be employed, especially when one of the esters lacks α-hydrogens, to prevent the formation of mixed products. libretexts.orgorganic-chemistry.org

The Dieckmann condensation is an intramolecular version of the Claisen condensation. wikipedia.orglibretexts.orgorganic-chemistry.org It is used to form cyclic β-keto esters from diesters. mychemblog.com The reaction proceeds via an intramolecular nucleophilic attack of an enolate on the second ester group within the same molecule. libretexts.orgmychemblog.com This method is particularly effective for the formation of stable 5- and 6-membered rings. wikipedia.orglibretexts.org

Modern and Catalytic Synthetic Protocols

Contemporary organic synthesis has seen a shift towards more efficient, selective, and sustainable methods. Transition metal catalysis and organocatalysis represent the forefront of these modern approaches, offering novel pathways to complex molecules.

Transition Metal-Catalyzed Syntheses (e.g., Rh(III)-catalyzed C-H naphthylation)

Modern synthetic strategies increasingly utilize transition metal catalysis for the direct functionalization of C-H bonds, which is a highly atom-economical approach. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for forging new C-C bonds. nih.gov

In principle, a rhodium(III)-catalyzed C-H naphthylation could be envisioned for the synthesis of the core structure of this compound. Such a reaction might involve the coupling of a naphthalene derivative with a suitable four-carbon keto ester synthon. These reactions often proceed via a directed C-H activation mechanism, where a directing group on one of the substrates coordinates to the rhodium center, positioning it for selective C-H cleavage and subsequent coupling with a reaction partner. rsc.orgrsc.orgnih.gov While a specific protocol for the target molecule may not be widely reported, the general methodology represents a modern, cutting-edge approach to constructing the key naphthalene-acyl bond.

Organocatalytic Approaches (e.g., NHC-catalyzed reactions for α-amino-β-keto esters)

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for complex bond formations. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to induce "umpolung" or polarity inversion of functional groups.

NHCs have been successfully employed in the synthesis of α-amino-β-keto esters, which are structurally analogous to the target compound. beilstein-journals.org In a typical NHC-catalyzed cross-aza-benzoin reaction, an aldehyde is coupled with an α-imino ester. beilstein-journals.orgbeilstein-journals.org The NHC catalyst adds to the aldehyde to form a Breslow intermediate, which is a nucleophilic acyl anion equivalent. This intermediate then attacks the electrophilic imine, leading to the formation of the α-amino-β-keto ester product after catalyst regeneration. beilstein-journals.org This methodology highlights the power of organocatalysis to construct complex, functionalized keto esters under mild conditions. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches

| Methodology | Type | Key Transformation | Typical Reagents |

|---|---|---|---|

| Fischer Esterification | Classical | Carboxylic Acid → Ester | Alcohol, Acid Catalyst |

| Friedel-Crafts Acylation | Classical | Aromatic C-H → C-Acyl | Naphthalene, Anhydride, Lewis Acid |

| Claisen Condensation | Classical | Ester + Ester → β-Keto Ester | Esters, Strong Base |

| Rh(III)-Catalysis | Modern | C-H Activation/Functionalization | Naphthalene derivative, Coupling partner, Rh(III) catalyst |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents and catalysts, energy efficiency, and waste reduction.

Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste during workup. Greener alternatives seek to replace these hazardous reagents. One approach is the use of reusable solid acid catalysts or ionic liquids. asianpubs.orgrsc.orgresearchgate.netgoogle.com Ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, can function as both the solvent and the catalyst, often leading to high yields and selectivities. asianpubs.orgrsc.orgresearchgate.netresearchgate.net Their low volatility and potential for recyclability make them an attractive option for reducing solvent emissions and waste. asianpubs.orgrsc.orgresearchgate.netresearchgate.net

Another green approach for the acylation step is the use of microwave irradiation. scirp.orgruc.dkresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields and reduce side product formation. scirp.orgruc.dkresearchgate.net The combination of a recyclable catalyst, such as bismuth triflate, with solvent-free microwave irradiation presents a significantly greener pathway to aromatic ketones. ruc.dk

For the esterification of 4-(naphthalen-1-yl)-4-oxobutanoic acid, greener methods can also be employed. While the classic Fischer esterification using a mineral acid catalyst is effective, it can generate acidic waste. An alternative is the use of solid acid catalysts, which can be easily filtered and reused.

Enzymatic esterification represents a particularly green option. nih.govgoogle.comaocs.organalis.com.myresearchgate.net Lipases, for instance, can catalyze the esterification under mild reaction conditions, often in the absence of harsh solvents. nih.govgoogle.comaocs.organalis.com.myresearchgate.net This biocatalytic approach offers high selectivity and avoids the use of corrosive acids. Ultrasound-assisted enzymatic esterification has also been explored to enhance reaction rates. nih.gov

Below is a comparative table of traditional versus greener synthetic approaches for the key steps in the synthesis of this compound.

| Synthetic Step | Traditional Method | Green Alternative | Key Green Advantages |

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ in chlorinated solvents | Catalytic metal triflates in ionic liquids rsc.org | Recyclable catalyst and solvent, reduced waste |

| Microwave-assisted synthesis with Bi(OTf)₃ ruc.dk | Reduced reaction time, energy efficiency, solvent-free | ||

| Esterification | Fischer esterification with H₂SO₄ | Enzymatic esterification with lipase (B570770) nih.govgoogle.com | Mild conditions, high selectivity, biodegradable catalyst |

| Ultrasound-assisted enzymatic esterification nih.gov | Enhanced reaction rates |

Control of Stereochemistry in Synthesis

This compound is an achiral molecule as it does not possess a stereocenter. However, the ketone functional group within the molecule presents a site for potential stereoselective transformations, which is a significant consideration in the synthesis of chiral derivatives. The reduction of the ketone to a hydroxyl group would generate a chiral center, leading to the formation of enantiomeric alcohols.

The asymmetric reduction of ketones is a well-established field in organic synthesis, and various methods could be applied to the synthesis of chiral derivatives of this compound. These methods can be broadly categorized into two main approaches: chiral catalysts and biocatalysis.

Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. These catalysts can achieve high enantioselectivity, providing access to either enantiomer of the corresponding alcohol by selecting the appropriate chiral ligand.

Biocatalysis offers a green and highly selective alternative for the asymmetric reduction of ketones. nih.gov Enzymes such as ketoreductases, often found in microorganisms like yeast or bacteria, can reduce ketones to alcohols with excellent enantiomeric excess. nih.gov The use of whole-cell biocatalysts, such as Enterococcus faecium, has been shown to be effective in the asymmetric reduction of related aromatic ketones. nih.gov The reaction conditions for biocatalytic reductions are typically mild, occurring in aqueous media at or near room temperature.

The choice of reduction method would depend on the desired enantiomer and the specific substrate. The development of an asymmetric reduction of this compound would be a critical step in the synthesis of biologically active chiral molecules derived from this scaffold.

Below is a table outlining potential methods for the stereoselective reduction of the ketone in this compound.

| Method | Catalyst/Reagent | Typical Conditions | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | H₂ gas, various solvents and pressures | High enantioselectivity for either (R) or (S)-alcohol |

| Asymmetric Transfer Hydrogenation | Chiral transition metal complexes with a hydrogen donor (e.g., isopropanol, formic acid) | Mild temperatures, inert atmosphere | High enantioselectivity, avoids high-pressure H₂ |

| Biocatalytic Reduction | Ketoreductases (enzymes) or whole-cell biocatalysts (e.g., E. faecium) nih.gov | Aqueous buffer, room temperature, co-factor regeneration system | High enantioselectivity, environmentally benign conditions |

Reactivity and Mechanistic Studies of Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Chemical Transformations of the Ester Moiety

The methyl ester group is a key functional handle that can undergo several characteristic transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 4-(naphthalen-1-yl)-4-oxobutanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion. A final proton transfer yields the carboxylate salt, which is protonated upon acidic workup.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'OH) can replace the methyl group of the ester with a new alkyl group (R'). This equilibrium-driven process is useful for modifying the ester functionality.

Reduction: While esters are generally unreactive towards mild reducing agents like sodium borohydride (B1222165), they can be reduced by more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the ester to a primary alcohol. However, in this specific molecule, the ketone group is more reactive and would also be reduced, leading to the formation of 4-(naphthalen-1-yl)butane-1,4-diol.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

Reactions of the Ketone Carbonyl Group (e.g., Nucleophilic Additions, Reductions, Oxidations)

The ketone carbonyl, situated between the naphthalene (B1677914) ring and the aliphatic chain, is a primary site for nucleophilic attack and reduction reactions.

Nucleophilic Additions: The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. For instance, it can react with hydrazine (B178648) derivatives to form hydrazones or with primary amines to form imines. Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols after an aqueous workup.

Reductions: The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild hydride reagents. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, yielding Methyl 4-hydroxy-4-(naphthalen-1-yl)butanoate. masterorganicchemistry.com The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol). libretexts.org

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Methyl 4-hydroxy-4-(naphthalen-1-yl)butanoate | High (reduces ketone, does not reduce ester) masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 4-(naphthalen-1-yl)butane-1,4-diol | Low (reduces both ketone and ester) libretexts.org |

Oxidations: The ketone functional group is generally resistant to further oxidation under standard conditions. Strong oxidizing agents under harsh conditions can lead to cleavage of the adjacent carbon-carbon bonds, but such reactions are not typically synthetically useful for this substrate.

Reactivity of the Naphthalene Ring System

The naphthalene ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The presence of the 1-acyl substituent, which is an electron-withdrawing and deactivating group, significantly influences the regioselectivity of these reactions.

The acyl group deactivates the ring to which it is attached (the A ring). Therefore, electrophilic attack will preferentially occur on the adjacent, un-substituted ring (the B ring). Within the B ring, the most favorable positions for substitution are C5 and C8, as the carbocation intermediates (naphthalenonium ions) formed by attack at these positions are better stabilized by resonance, allowing one of the rings to remain fully aromatic. youtube.com

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-(5-nitro-naphthalen-1-yl)-4-oxo-butanoate and Methyl 4-(8-nitro-naphthalen-1-yl)-4-oxo-butanoate |

| Halogenation | Br₂, FeBr₃ | Methyl 4-(5-bromo-naphthalen-1-yl)-4-oxo-butanoate and Methyl 4-(8-bromo-naphthalen-1-yl)-4-oxo-butanoate |

| Sulfonation | Fuming H₂SO₄ | 5-(4-methoxycarbonyl-1-oxobutyl)naphthalene-1-sulfonic acid |

Carbon-Carbon Bond Formation and Cleavage Reactions

Carbon-Carbon Bond Formation: The hydrogen atoms on the carbon alpha to the ketone (the C3 position) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in C-C bond-forming reactions. For example, it can be alkylated by reacting with an alkyl halide.

Carbon-Carbon Bond Cleavage: While C-C bond cleavage reactions are known, they are not common for this type of molecule under typical laboratory conditions. Such transformations often require enzymatic catalysis or specialized reagents designed to promote fragmentation. acs.org

Intramolecular Cyclization Pathways

The structure of the parent carboxylic acid is well-suited for intramolecular cyclization reactions to form new polycyclic systems. The most prominent pathway is an intramolecular Friedel-Crafts acylation. Upon conversion of the ester to a more reactive acyl chloride or by using a strong protic or Lewis acid, the acyl group can attack the electron-rich naphthalene ring. quora.comquora.com This reaction, a key step in the Haworth synthesis, typically results in the formation of a new six-membered ring. Attack at the C8 position of the naphthalene ring would yield a substituted tetralone, a valuable synthetic intermediate.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

Spectroscopic Monitoring: The progress of reactions can be followed using various spectroscopic methods. For instance, the reduction of the ketone can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the ketone C=O stretching frequency (approx. 1680-1690 cm⁻¹) and the appearance of the O-H stretch of the alcohol product (approx. 3200-3500 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of intermediates and final products, confirming regioselectivity in reactions like electrophilic aromatic substitution.

Kinetic Analysis: Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the rate law, activation energy, and other mechanistic details. nih.gov For a given reaction, measuring the change in concentration of the reactant or product over time under various conditions (e.g., different reactant concentrations, temperatures) can help elucidate the reaction order and the species involved in the rate-determining step. depauw.edu For example, the mechanism of electrophilic substitution on the naphthalene ring can be supported by kinetic studies comparing the rate of substitution to that of unsubstituted naphthalene, quantifying the deactivating effect of the acyl group. mdpi.com The formation and stability of intermediates, such as the naphthalenonium ion in EAS reactions, can be modeled and studied using computational chemistry methods. kaust.edu.sa

Derivatization and Functionalization Strategies of Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Modification of the Ester and Ketone Functional Groups

The presence of two distinct carbonyl groups—a ketone and an ester—allows for a variety of selective transformations. The differing reactivity of these groups is the basis for chemoselective modifications.

The ketone group is generally more susceptible to nucleophilic attack than the ester. It can be selectively reduced to a secondary alcohol, yielding methyl 4-hydroxy-4-(naphthalen-1-yl)butanoate. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not affect the less reactive ester group. rsc.orgwikipedia.org More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester to the corresponding 1,4-diol. acs.org

The methyl ester group can be modified through several key reactions. Hydrolysis under acidic or basic conditions converts the ester into the corresponding carboxylic acid, 4-(naphthalen-1-yl)-4-oxobutanoic acid. This acid can then serve as a precursor for other derivatives. Another important modification is amidation, where the ester is converted directly into an amide by reaction with an amine. google.com This transformation can be facilitated by various methods, including nickel-catalyzed processes that activate the ester's C-O bond for coupling with amines. acs.orgresearchgate.net Amide formation is a significant strategy in drug design as it can introduce hydrogen bonding capabilities and alter the metabolic stability of a molecule.

| Modification Target | Reaction Type | Reagents/Conditions | Product |

| Ketone | Selective Reduction | Sodium Borohydride (NaBH₄) | Methyl 4-hydroxy-4-(naphthalen-1-yl)butanoate |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | 4-(naphthalen-1-yl)-4-oxobutanoic acid |

| Ester | Amidation | Amine (R-NH₂), Catalyst (e.g., Ni) | N-substituted-4-(naphthalen-1-yl)-4-oxobutanamide |

| Both | Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(naphthalen-1-yl)butane-1,4-diol |

Introduction of Substituents on the Naphthalene (B1677914) System

The naphthalene ring system is an electron-rich aromatic core that readily undergoes electrophilic aromatic substitution (EAS). wordpress.compearson.com The position of the incoming electrophile is directed by the existing 1-acyl substituent. Acyl groups are deactivating and meta-directing on a simple benzene (B151609) ring. organicchemistrytutor.comlibretexts.org However, in a fused ring system like naphthalene, the directing effects are more complex. The acyl group deactivates the ring to which it is attached, making the unsubstituted ring more susceptible to electrophilic attack. Therefore, substitution is expected to occur predominantly on the second ring, at positions C5 and C8. wordpress.comvpscience.org

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. pearson.comiptsalipur.org

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ introduce halogen atoms. pearson.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₃/SO₃) introduces a sulfonic acid (-SO₃H) group. wordpress.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) can introduce acyl or alkyl groups, although the deactivating nature of the existing substituent can make these reactions challenging. vpscience.orgpearson.com

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-(5-nitro-naphthalen-1-yl)-4-oxo-butanoate and/or Methyl 4-(8-nitro-naphthalen-1-yl)-4-oxo-butanoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-(5-bromo-naphthalen-1-yl)-4-oxo-butanoate and/or Methyl 4-(8-bromo-naphthalen-1-yl)-4-oxo-butanoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 4-(5-sulfo-naphthalen-1-yl)-4-oxo-butanoate and/or Methyl 4-(8-sulfo-naphthalen-1-yl)-4-oxo-butanoate |

Synthesis of Polyfunctionalized Naphthalene Derivatives from the Compound

The term "polyfunctionalized" refers to molecules that contain multiple functional groups. libretexts.org Methyl 4-naphthalen-1-yl-4-oxo-butanoate serves as an excellent starting material for creating more complex, polyfunctionalized naphthalene derivatives by combining the reactions described previously. The strategic sequencing of these reactions allows for the synthesis of a diverse library of compounds.

For example, one could first introduce a nitro group onto the naphthalene ring via nitration and then perform a chemoselective reduction of the ketone. Subsequent reduction of the nitro group to an amine would yield a polyfunctional molecule containing hydroxyl, ester, and amino groups.

More advanced strategies involve domino reactions, where a single set of reagents triggers a cascade of consecutive transformations to rapidly build molecular complexity from a simple precursor. nih.govnih.gov While specific domino reactions starting from this exact compound are not detailed, the principle can be applied. For instance, a derivative could be designed to undergo an intramolecular cyclization following an initial modification, leading to novel heterocyclic systems fused to the naphthalene core. Such multi-step, one-pot syntheses are highly efficient and are a cornerstone of modern synthetic chemistry for generating diverse molecular architectures. researchgate.net

| Synthetic Strategy | Reaction Sequence | Resulting Functional Groups |

| Sequential Functionalization | 1. Nitration of naphthalene ring. 2. Selective reduction of ketone. 3. Reduction of nitro group. | Ester, Hydroxyl, Amine |

| Cyclization Approach | 1. Modification of ester to a reactive amide. 2. Introduction of a substituent on the ring. 3. Intramolecular cyclization. | Fused heterocyclic ring system |

| Domino Reaction Concept | A strategically designed precursor undergoes multiple bond-forming events under one set of conditions. | Complex, polycyclic naphthalene derivatives |

Regioselective and Chemoselective Derivatization Methodologies

Successful derivatization of a polyfunctional molecule like this compound hinges on the principles of chemoselectivity and regioselectivity.

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.comnih.gov In this molecule, the primary challenge is differentiating between the ketone and the ester. As noted, the ketone is more electrophilic and reactive towards many nucleophiles and reducing agents than the ester. wikipedia.org Therefore, reagents like sodium borohydride can achieve chemoselective reduction of the ketone. rsc.orgresearchgate.net Conversely, reactions targeting the ester, such as amidation, can be performed under conditions that leave the ketone untouched, for example, using specific metal catalysts. researchgate.netnih.gov

Regioselectivity refers to the control of the position at which a reaction occurs. researchgate.net For this compound, regioselectivity is most relevant during the electrophilic substitution of the naphthalene ring. The inherent electronic properties of the 1-acylnaphthalene system direct incoming electrophiles to specific positions (primarily C5 and C8), preventing the random formation of isomers. wordpress.com Modern synthetic methods often employ directing groups, which can be temporarily installed on a molecule to steer a reagent to a specific C-H bond, offering a higher level of control over the functionalization of aromatic systems. nih.govresearchgate.net

| Selectivity Type | Description | Example Reaction |

| Chemoselectivity | Targeting the ketone in the presence of the ester. | Reduction with NaBH₄ to selectively form a secondary alcohol. |

| Chemoselectivity | Targeting the ester in the presence of the ketone. | Catalytic amidation to selectively form an amide. |

| Regioselectivity | Controlling the position of substitution on the naphthalene ring. | Nitration with HNO₃/H₂SO₄, which favors substitution at the C5/C8 positions. |

Computational and Theoretical Investigations of Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. These calculations can predict geometric parameters with high accuracy. For Methyl 4-naphthalen-1-yl-4-oxo-butanoate, a full geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure.

The conformation of the butanoate chain relative to the rigid naphthalene (B1677914) ring is of particular interest. Quantum chemical calculations can elucidate the rotational barriers and identify the lowest energy conformers. This information is crucial as the molecular conformation often dictates the compound's physical and chemical properties.

Table 1: Illustrative Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C=O (keto) | ~1.22 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (naphthalene) | ~1.37-1.42 Å | |

| Bond Angle | Naphthalene-C-O (keto) | ~120° |

| O=C-O (ester) | ~124° | |

| Dihedral Angle | C(naphthyl)-C(keto)-C(alpha)-C(beta) | Variable, defines conformation |

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not from a specific study on this compound.

Theoretical Prediction of Reactivity and Mechanistic Pathways (e.g., Transition State Theory)

Theoretical chemistry offers powerful tools to predict the reactivity of a molecule and to explore the intricate details of reaction mechanisms. For this compound, this involves identifying the most likely sites for nucleophilic or electrophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight electron-rich and electron-poor regions.

Furthermore, Transition State Theory can be employed to model reaction pathways. By calculating the energies of reactants, products, and the transition states that connect them, it is possible to determine the activation energy and the feasibility of a proposed reaction. This approach is invaluable for understanding, for example, the mechanism of hydrolysis of the ester group or reactions at the ketone functionality.

Spectroscopic Feature Simulation (e.g., NMR, IR, UV-Vis)

Computational methods can simulate various types of spectra, providing a powerful tool for the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus and can be very useful in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. These calculations help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretching frequencies of the ketone and ester groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This allows for the simulation of the UV-Vis spectrum and can help in understanding the electronic structure of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

| ¹³C NMR | C=O (keto) | ~198 ppm |

| C=O (ester) | ~173 ppm | |

| C (naphthalene) | ~124-134 ppm | |

| IR | ν(C=O) keto | ~1685 cm⁻¹ |

| ν(C=O) ester | ~1735 cm⁻¹ | |

| UV-Vis | λmax | ~245 nm, ~310 nm |

Note: The values in this table are illustrative examples based on typical spectroscopic data for similar compounds and are not from a specific study on this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time, often in the presence of a solvent or other molecules.

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. An MD simulation of this compound in a solvent like water or an organic solvent could provide insights into its solvation, conformational flexibility, and how it interacts with its environment. This information is particularly valuable for understanding its behavior in biological systems or in solution-phase reactions.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. Computationally, this can be achieved by systematically modifying the structure of this compound and calculating how these changes affect its reactivity parameters, such as activation energies for a particular reaction.

For instance, one could investigate how substituting the naphthalene ring with different functional groups influences the reactivity of the keto or ester groups. These studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired properties.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Data

Despite a comprehensive search of scientific literature and chemical databases, the specific analytical data required to write a detailed article on "this compound" is not publicly available. The instructions to focus solely on this compound and to structure the article around advanced analytical methodologies necessitate experimental data that could not be located.

The planned article was to be structured as follows:

Advanced Analytical Methodologies for Characterization of this compound 6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 6.1.1. Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques 6.1.2. Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) 6.2. Mass Spectrometry (MS) Techniques 6.2.1. High-Resolution Mass Spectrometry (HRMS) 6.2.2. Fragmentation Pattern Analysis 6.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

To populate these sections with scientifically accurate and thorough information, specific data such as chemical shifts for ¹H and ¹³C NMR, correlation data from 2D NMR experiments, exact mass and fragmentation patterns from mass spectrometry, and absorption peaks from IR and UV-Vis spectroscopy for "this compound" are essential.

Searches for this information, including by its CAS Number 13672-43-0, did not yield any publications or spectral databases containing the required experimental results for this specific molecule. While information on analogous compounds with different substituents on the naphthalene ring is available, the strict requirement to only discuss "this compound" prevents the use of such data.

Without access to the necessary primary analytical data, the generation of a detailed and authoritative article as per the provided outline and instructions is not possible.

Advanced Analytical Methodologies for Characterization of Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of "Methyl 4-naphthalen-1-yl-4-oxo-butanoate" and for the separation of the main compound from any impurities or by-products that may be present.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". The method's high resolution allows for the separation of closely related compounds, making it ideal for purity assessment.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase, a coating on the inside of the column, and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification.

For "this compound", a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The oven temperature would be programmed to ramp up, ensuring the elution of the compound in a reasonable timeframe and with good peak shape. The mass spectrometer detector then fragments the eluted compound and records the mass-to-charge ratio of these fragments, providing a unique fragmentation pattern that serves as a "molecular fingerprint" for confirmation of its identity.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Naphthalene (B1677914) Derivatives

| Parameter | Value |

| Column | (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This data is representative and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and separation of non-volatile or thermally labile compounds. For "this compound", reversed-phase HPLC is the most common approach.

In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like the naphthalene moiety of the target molecule, will have a stronger interaction with the stationary phase and thus a longer retention time.

A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to ensure efficient separation of compounds with a range of polarities. A UV detector is commonly used for detection, as the naphthalene ring system of the molecule is strongly chromophoric and will absorb UV light at specific wavelengths (e.g., around 254 nm). The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for the Separation of Naphthalene Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This data is illustrative and would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure of "this compound", including bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Table 3: Representative Crystallographic Data for a Structurally Related Naphthalene Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |

| Volume | 1045 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

Note: This data is for a representative naphthalene-containing compound and is intended for illustrative purposes only.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule (primarily carbon, hydrogen, and oxygen for "this compound"). This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The analysis is typically performed using a combustion analyzer. A small, accurately weighed sample of the compound is combusted in a stream of oxygen at a high temperature. The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through a series of absorbers, and their quantities are measured. The percentages of carbon and hydrogen in the original sample are then calculated from these measurements. The percentage of oxygen is often determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₅H₁₄O₃ for "this compound"). A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula.

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₄O₃)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 74.36 | 74.32 |

| Hydrogen (H) | 5.82 | 5.85 |

| Oxygen (O) | 19.81 | 19.83 |

Note: The "Found (%)" values are hypothetical and represent a typical result with good agreement to the theoretical values.

Role of Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate As a Key Synthetic Precursor

Building Block in the Synthesis of Complex Organic Molecules

The dual reactivity of Methyl 4-naphthalen-1-yl-4-oxo-butanoate makes it an important building block in multi-step organic synthesis. The ketone and ester functionalities can be selectively manipulated to introduce new structural features, enabling the assembly of intricate molecular frameworks. Analogous methyl 4-aryl-4-oxobutanoate compounds are recognized for their utility in synthesizing pharmaceuticals, agrochemicals, and other bioactive compounds. chemimpex.comnbinno.com

The ketone group can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to form amines, or participation in condensation reactions like the Claisen-Schmidt or Knoevenagel condensations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides. This versatility allows chemists to use the molecule as a linchpin in convergent synthetic strategies. For instance, intermediates with a similar 4-aryl-4-oxobutanoic acid core are employed in the synthesis of complex therapeutic agents like Alectinib, a drug used in cancer treatment. acs.org

Table 1: Key Reactions of the Functional Groups

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Ketone | Reductive Amination | Amine |

| Ketone | Wittig Reaction | Alkene |

| Ester | Hydrolysis (acid or base) | Carboxylic Acid |

| Ester | Reduction (e.g., with LiAlH₄) | Diol |

Intermediate in the Development of Specialty Chemicals and Materials

This compound serves as a key intermediate in the production of specialty chemicals and functional materials. smolecule.com The naphthalene (B1677914) moiety is a well-known chromophore and a core component in many dyes, pigments, and optical materials. By chemically modifying the keto-ester chain, the properties of the naphthalene unit can be integrated into larger systems, such as polymers or coatings. chemimpex.com

For example, the compound can be used to synthesize monomers that are subsequently polymerized to create materials with specific thermal, optical, or electronic properties. The rigid, planar structure of the naphthalene ring can impart desirable characteristics like high thermal stability and fluorescence to polymers. Its role as a versatile building block enables the creation of tailor-made molecules that drive innovation across various industries, including materials science. nbinno.com

Precursor for Catalyst Ligands and Organic Reagents

The naphthalene scaffold is a privileged structure in the design of ligands for asymmetric catalysis. nih.gov While this compound is not itself a ligand, its functional groups provide convenient handles for synthesizing complex ligand structures. The naphthalene ring can be further functionalized, or the side chain can be elaborated to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.

For example, the carboxylic acid derived from the hydrolysis of the ester can be coupled with chiral amines to form amide-based ligands. Alternatively, the ketone can be converted into a chiral alcohol or amine, which can then serve as a coordinating group. Naphthalene-based ligands are utilized in a variety of metal-catalyzed reactions, including cross-coupling and hydrogenation, where they can induce high levels of stereoselectivity. researchgate.netresearchgate.net

Use in the Construction of Naphthalene-Fused Ring Systems

A significant application of this compound and its parent acid is in the synthesis of polycyclic aromatic hydrocarbons through intramolecular cyclization reactions. This is a cornerstone of the Haworth synthesis, a classical method for creating fused-ring systems. quora.comquora.com

The precursor, 4-(naphthalen-1-yl)-4-oxobutanoic acid, can undergo reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) to yield 4-(naphthalen-1-yl)butanoic acid. Subsequent treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, induces an intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the adjacent naphthalene ring, forming a new six-membered ring. Dehydrogenation of the resulting cyclic ketone (a tetralone derivative) furnishes a fully aromatic, tetracyclic phenanthrene (B1679779) or anthracene (B1667546) core, depending on the position of cyclization. quora.comquora.com This strategy is a powerful tool for building complex, fused aromatic skeletons that are central to many functional materials and natural products. acs.orgbeilstein-journals.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(naphthalen-1-yl)-4-oxobutanoic acid |

| Naphthalene |

| Succinic anhydride (B1165640) |

| Alectinib |

| 4-(naphthalen-1-yl)butanoic acid |

| Phenanthrene |

Future Perspectives in Research on Methyl 4 Naphthalen 1 Yl 4 Oxo Butanoate

Innovations in Sustainable and Efficient Synthetic Routes

The traditional synthesis of aryl ketones, including the naphthalen-yl core of the target molecule, often relies on classical Friedel-Crafts acylation. This method typically uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents, which raises environmental and waste disposal concerns. acs.orgresearchgate.net Future research is geared towards developing "greener" and more efficient synthetic protocols.

Innovations in this area focus on replacing hazardous reagents with environmentally benign alternatives. One promising approach is the use of methanesulfonic anhydride (B1165640), which promotes acylation and produces minimal waste with no metallic or halogenated components. organic-chemistry.orgacs.org Another sustainable strategy involves using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both a recyclable catalyst and a green solvent, often enhanced by microwave irradiation to shorten reaction times. rsc.org

Furthermore, the efficiency of synthesis can be dramatically improved by transitioning from batch processing to continuous flow chemistry. aurigeneservices.com Flow systems offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. researchgate.netrsc.org Future synthetic routes for Methyl 4-naphthalen-1-yl-4-oxo-butanoate will likely integrate these sustainable catalysts within automated continuous flow reactors, minimizing waste and maximizing productivity. thieme-connect.com

| Synthetic Method | Traditional Approach | Future Innovation | Key Advantages of Innovation |

| Catalyst/Reagent | Stoichiometric AlCl₃ | Catalytic methanesulfonic anhydride or deep eutectic solvents organic-chemistry.orgrsc.org | Metal-free, halogen-free, recyclable, reduced waste acs.orgorganic-chemistry.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or green solvents (e.g., deep eutectic solvent) rsc.org | Environmentally benign, reduced volatile organic compounds (VOCs) |

| Process | Batch reaction | Continuous flow synthesis aurigeneservices.comthieme-connect.com | Enhanced safety, scalability, higher yields, better process control researchgate.net |

Discovery of Novel Reactivity and Catalytic Transformations

Beyond its synthesis, future research will focus on uncovering the latent reactivity of this compound. The molecule's naphthalene (B1677914) ring system is a prime target for modern catalytic C-H functionalization reactions. researchgate.net These methods allow for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. anr.fr

The ketone at the 4-position can act as a directing group, guiding catalysts to regioselectively functionalize specific positions on the naphthalene ring, such as the peri-C8 or ortho-C2 positions. anr.frnih.gov This would enable the precise installation of various chemical groups (e.g., aryl, alkyl, amino, or halogen groups), rapidly generating a diverse range of derivatives. researchgate.net Density Functional Theory (DFT) calculations can aid in predicting the regioselectivity of these transformations, providing mechanistic insights. nih.gov

Emerging fields like photoredox and electrocatalysis also offer new avenues for transforming the molecule under mild conditions. novalix.comacs.org These techniques could unlock novel cyclization or coupling reactions that are inaccessible through traditional thermal methods, further expanding the chemical space accessible from this starting material.

Integration into Automated and High-Throughput Synthesis Methodologies

The field of medicinal chemistry is increasingly reliant on automation to accelerate the discovery of new drugs. oxfordglobal.com The synthesis of this compound and its subsequent derivatization are well-suited for integration into automated platforms. nih.gov These systems combine robotics, flow chemistry, and computational control to perform multi-step syntheses and reaction optimizations with minimal human intervention. medium.comdrugtargetreview.comatomfair.com

Hypothetical Automated Workflow:

Design: A virtual library of 96 derivatives of this compound is designed.

Automated Synthesis: A robotic platform performs a key transformation (e.g., C-H arylation) in parallel across a 96-well plate. spirochem.com Reagents are dispensed by liquid handlers, and the reactions are heated, cooled, and stirred automatically.

Work-up & Purification: The system performs automated parallel work-up and purification, for instance, using solid-phase extraction.

Analysis: Purified compounds are automatically transferred to analytical instruments (e.g., LC-MS) for characterization and purity assessment. oxfordglobal.com

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry is a powerful tool for predicting molecular properties and reactivity, guiding and rationalizing experimental work. In silico techniques are poised to play a significant role in the future study of this compound and its derivatives. ijpsjournal.com

Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the outcomes of catalytic reactions (such as the regioselectivity of C-H functionalization), and calculate spectroscopic properties to aid in structural confirmation. nih.gov This predictive power can save significant experimental time and resources by identifying the most promising reaction pathways before they are attempted in the lab.

In the context of drug discovery, molecular docking can be used to predict how derivatives of the parent compound might bind to specific biological targets, such as enzymes or receptors. nih.govbohrium.comresearchgate.net By creating a virtual library of analogues and docking them into the active site of a protein of interest, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. Furthermore, computational models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to identify promising drug-like candidates early in the design process. ijpsjournal.comnih.gov

Expanding its Utility as a Versatile Chemical Scaffold

The naphthalene core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ekb.egijpsjournal.comekb.egx-mol.net this compound is an ideal starting point for leveraging this scaffold's potential.

Its structure contains multiple points for chemical modification, making it a highly versatile building block for creating diverse molecular architectures. smolecule.com Future research will focus on systematically modifying each component of the molecule to explore structure-activity relationships:

The Naphthalene Ring: As discussed, C-H functionalization can be used to append a wide variety of substituents to explore how they influence biological activity.

The Ketone: The carbonyl group can be reduced to a hydroxyl group (creating a chiral center), converted into other functional groups, or used as a handle for forming heterocyclic rings.

The Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, which is a common strategy for modulating a molecule's properties in drug discovery.

By combining these modifications, researchers can generate large libraries of novel compounds built upon the 4-(naphthalen-1-yl)-4-oxobutanoate framework for screening against various diseases. This strategic diversification is key to unlocking the full potential of this scaffold in the development of new therapeutics and functional materials. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-naphthalen-1-yl-4-oxo-butanoate?

- Methodology : A common approach involves esterification of 4-(naphthalen-1-yl)-4-oxobutanoic acid (CAS 4653-13-8) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Intermediate purification via recrystallization or column chromatography is critical to achieve high yields (>90%) .

- Key Parameters :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-(Naphthalen-1-yl)-4-oxobutanoic acid | Starting material |

| 2 | Methanol, H₂SO₄ (cat.) | Esterification |

| 3 | Rotary evaporation | Solvent removal |

| 4 | Ethanol recrystallization | Purification |

Q. How can the structure of this compound be validated?

- Methodology :

- X-ray crystallography : Use SHELX-97 for structure refinement, ensuring R-factor convergence below 0.05 .

- Spectroscopy : ¹H/¹³C NMR (δ ~3.7 ppm for methyl ester), IR (C=O stretch at ~1720 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

- Methodology :

- Use SHELXL for least-squares refinement, adjusting parameters like displacement factors (ADPs) and occupancy rates for disordered atoms.

- Cross-validate with independent datasets or alternative software (e.g., OLEX2) to confirm torsional angles .

- Common Issues :

| Issue | Solution |

|---|---|

| Poor electron density fit | Check for twinning or partial occupancy |

| High R-factor | Re-examine hydrogen bonding constraints |

Q. What strategies are effective for impurity profiling in synthetic batches?

- Methodology :

- Employ reference standards (e.g., fenofibric acid analogs) for HPLC calibration. Use gradient elution (10–90% acetonitrile in 0.1% TFA) to separate byproducts (e.g., unreacted acid or methyl esters) .

- Quantitative Analysis :

| Impurity | Retention Time (min) | Relative Response Factor |

|---|---|---|

| Starting material | 8.2 | 1.05 |

| Hydrolysis product | 10.5 | 0.98 |

Q. How can computational modeling predict reactivity of the keto-ester group?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to analyze electrophilicity of the carbonyl group. Compare with analogs like methyl 4-aminobutanoate (PubChem CID: 3251078) to assess nucleophilic attack susceptibility .

- Key Metrics :

| Parameter | Value |

|---|---|

| LUMO energy (eV) | –1.8 |

| Fukui index (f⁻) | 0.45 |

Q. What experimental precautions are critical for handling reactive intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.